4-{4-[(2R)-2-fluoro-1-(propane-2-sulfonamido)propan-2-yl]phenyl}-N-methylbenzamide
Overview
Description
LY503430 is a novel compound known as ®-4’-[1-fluoro-1-methyl-2-(propane-2-sulfonylamino)-ethyl]-biphenyl-4-carboxylic acid methylamide. It is an α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiator with functional, neuroprotective, and neurotrophic effects. This compound has shown promise in rodent models of Parkinson’s disease .
Preparation Methods
The synthesis of LY503430 involves a selective rearrangement of β-amino alcohols induced by N,N-diethylaminosulfur trifluoride (DAST). The key steps include the construction of the quaternary center through a diastereoselective alkylation, a Suzuki coupling to introduce the biarylic function, and the rearrangement induced by DAST to obtain the chiral β-fluoroamine moiety . The synthesis starts with the preparation of oxazolidinone from 4-hydroxy-D-phenylglycine, followed by several steps to achieve the final product .
Chemical Reactions Analysis
LY503430 undergoes various chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
LY503430 has several scientific research applications:
Chemistry: Used as a model compound for studying selective rearrangement reactions.
Biology: Investigated for its neuroprotective and neurotrophic effects in cellular models.
Medicine: Potential therapeutic agent for Parkinson’s disease, Alzheimer’s disease, depression, and schizophrenia
Industry: Utilized in the development of new pharmaceuticals targeting neurodegenerative diseases.
Mechanism of Action
LY503430 exerts its effects by potentiating α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors. It enhances synaptic transmission and plays a role in plasticity and cognitive processes. The compound selectively enhances glutamate-induced calcium influx into human embryonic kidney 293 cells transfected with human GLU A1, GLU A2, GLU A3, or GLU A4 α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors . It also increases levels of brain-derived neurotrophic factor in the brain, particularly in the substantia nigra, hippocampus, and striatum .
Comparison with Similar Compounds
LY503430 is compared with other α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptor potentiators such as:
CX-516: Known for its cognitive-enhancing effects.
IDRA-21: A benzothiadiazine derivative with neuroprotective properties.
LY503430 is unique due to its potent neuroprotective and neurotrophic effects, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
Molecular Formula |
C20H25FN2O3S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[4-[(2R)-2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide |
InChI |
InChI=1S/C20H25FN2O3S/c1-14(2)27(25,26)23-13-20(3,21)18-11-9-16(10-12-18)15-5-7-17(8-6-15)19(24)22-4/h5-12,14,23H,13H2,1-4H3,(H,22,24)/t20-/m0/s1 |
InChI Key |
MFJKNXILEXBWNQ-FQEVSTJZSA-N |
SMILES |
CC(C)S(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |
Isomeric SMILES |
CC(C)S(=O)(=O)NC[C@@](C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY503430; LY 503430; LY-503430. |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.